8-Methylbenz[a]anthracene-d14
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Overview
Description
8-Methylbenz[a]anthracene-d14 is a deuterated form of 8-Methylbenz[a]anthracene, a monomethylated polycyclic aromatic hydrocarbon. This compound is primarily used in scientific research due to its stable isotope labeling, which makes it valuable for various analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylbenz[a]anthracene-d14 involves the incorporation of deuterium atoms into the 8-Methylbenz[a]anthracene molecule. This can be achieved through a series of deuterium exchange reactions under specific conditions. The process typically requires the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound is carried out in specialized facilities equipped to handle stable isotopes. The production process involves the synthesis of the parent compound, 8-Methylbenz[a]anthracene, followed by deuterium exchange reactions to produce the deuterated version. The final product is then purified and characterized to ensure its isotopic purity and chemical integrity.
Chemical Reactions Analysis
Types of Reactions
8-Methylbenz[a]anthracene-d14 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen atoms to the compound, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one or more hydrogen atoms with other atoms or groups, leading to substituted derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride. The reaction is typically carried out under anhydrous conditions.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are valuable for further research and analytical applications .
Scientific Research Applications
8-Methylbenz[a]anthracene-d14 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Used in metabolic studies to trace the pathways of polycyclic aromatic hydrocarbons in biological systems.
Medicine: Used in cancer research to study the carcinogenic properties of polycyclic aromatic hydrocarbons.
Industry: Used in environmental monitoring to detect and quantify polycyclic aromatic hydrocarbons in various samples
Mechanism of Action
The mechanism of action of 8-Methylbenz[a]anthracene-d14 involves its interaction with cellular components, leading to various biological effects. The compound is known to interact with DNA, causing mutations and potentially leading to carcinogenesis. The molecular targets and pathways involved include the activation of cytochrome P450 enzymes, which metabolize the compound into reactive intermediates that can bind to DNA and cause damage .
Comparison with Similar Compounds
Similar Compounds
7,12-Dimethylbenz[a]anthracene: Another polycyclic aromatic hydrocarbon with similar carcinogenic properties.
Benz[a]anthracene: The parent compound without the methyl group.
Chrysene: A structurally similar polycyclic aromatic hydrocarbon with four fused rings
Uniqueness
8-Methylbenz[a]anthracene-d14 is unique due to its stable isotope labeling, which makes it valuable for analytical applications. The deuterium atoms provide a distinct mass difference, allowing for precise detection and quantification in various analytical techniques. This uniqueness sets it apart from other similar compounds and enhances its utility in scientific research .
Properties
CAS No. |
1794940-15-0 |
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Molecular Formula |
C19H14 |
Molecular Weight |
256.406 |
IUPAC Name |
1,2,3,4,5,6,7,9,10,11,12-undecadeuterio-8-(trideuteriomethyl)benzo[a]anthracene |
InChI |
InChI=1S/C19H14/c1-13-5-4-7-15-12-19-16(11-18(13)15)10-9-14-6-2-3-8-17(14)19/h2-12H,1H3/i1D3,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D |
InChI Key |
IJGWKTGQVIDRLA-HGWILGJYSA-N |
SMILES |
CC1=CC=CC2=CC3=C(C=CC4=CC=CC=C43)C=C12 |
Synonyms |
8-Monomethylbenz[a]anthracene-d14; NSC 409458-d14; 5-Methyl-1,2-benzanthracene-d14; |
Origin of Product |
United States |
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